molecular formula C5H5FN2O B1462852 4-Fluoro-6-methoxypyrimidine CAS No. 51421-95-5

4-Fluoro-6-methoxypyrimidine

Cat. No.: B1462852
CAS No.: 51421-95-5
M. Wt: 128.1 g/mol
InChI Key: AWTUHMFGXGFDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 128.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Fluoro-6-methoxypyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanism of action, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a fluorine atom at the 4-position and a methoxy group at the 6-position. Its molecular formula is C6H6FNC_6H_6FN. The presence of the electron-withdrawing fluorine enhances its reactivity, making it an interesting candidate for various biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes, particularly protein kinases, which are crucial in cell signaling pathways. This inhibition can disrupt cancer cell proliferation and survival mechanisms.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacterial strains .

Biological Activities

The compound has been studied for several biological activities:

  • Anticancer Properties : It has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Effects : this compound has been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : Preliminary studies suggest it may have antiviral effects, particularly against influenza viruses, although more research is needed to confirm these findings .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Research : In vitro tests revealed that the compound effectively inhibited bacterial growth at concentrations as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Toxicity Assessment : A subacute toxicity study in mice indicated that the compound has a favorable safety profile, with no significant adverse effects observed at doses up to 40 mg/kg .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityNotes
This compoundHighModerateEffective against multiple cancers
4-Fluoro-2-methylpyrimidineModerateLowLess potent than 4-fluoro-6-methoxy
4-Chloro-6-methylpyrimidineLowModerateDifferent halogen affects activity

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents
Fluorinated pyrimidines, including 4-fluoro-6-methoxypyrimidine, have been extensively studied for their potential as antiviral and anticancer agents. The presence of fluorine enhances the compound's biological activity by improving its metabolic stability and binding affinity to target enzymes. For instance, compounds with similar structures have shown efficacy against various cancers by inhibiting nucleic acid synthesis.

Table 1: Biological Activities of Fluorinated Pyrimidines

Compound NameActivity TypeTargetReference
5-FluorouracilAnticancerThymidylate Synthase
This compoundAntiviral/AnticancerNucleic Acids
[11C]FIMXNeuroimagingmGluR1 Receptor

Drug Development

Lead Compound in Drug Discovery
this compound serves as a lead compound for synthesizing new drug candidates targeting various diseases. Its unique structural features allow for modifications that can enhance pharmacokinetic properties, making it a versatile scaffold in drug design.

Case Study: Development of Antifungal Agents
Recent patents have highlighted the synthesis of pyrimidine derivatives, including this compound, aimed at treating fungal infections. These derivatives were shown to exhibit antifungal activity comparable to existing treatments, indicating their potential utility in clinical applications .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can lead to significant changes in potency and selectivity.

Table 2: Structure-Activity Relationships

Modification PositionChangeEffect on Activity
4-FluorineIncreased lipophilicityEnhanced cell membrane penetration
6-Methoxy groupImproved solubilityBetter bioavailability
Substitutions at C2Varying side chainsAltered target specificity

Neuropsychiatric Research

Fluorinated pyrimidines are also being explored in neuropsychiatric research as potential radioligands for imaging brain receptors. The compound [11C]FIMX, derived from similar structures, has been utilized to quantify mGluR1 receptors in vivo, providing insights into neuropsychiatric disorders .

Q & A

Basic Question: What are the optimal synthetic routes for 4-Fluoro-6-methoxypyrimidine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrimidine ring. A common approach is halogenation at the 4-position using fluorinating agents (e.g., Selectfluor®) followed by methoxy group introduction via nucleophilic substitution. Critical conditions include:

  • Temperature control : Fluorination at 4-position requires 60–80°C in anhydrous DMF to avoid side reactions .
  • Base selection : Sodium methoxide in methanol is preferred for methoxylation to minimize hydrolysis of the fluorine substituent .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic Question: Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Fluorine’s deshielding effect shifts pyrimidine ring protons (e.g., H-5) downfield to δ 8.2–8.5 ppm. Methoxy protons appear as a singlet at δ 3.9–4.1 ppm .
  • X-ray crystallography : Resolves bond angles (e.g., C-F bond length ~1.34 Å) and dihedral angles between substituents (e.g., methoxy group tilt ~1.4° from pyrimidine plane) .
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]+ at m/z 157.03 .

Advanced Question: How does the fluorine substituent influence nucleophilic aromatic substitution (NAS) reactivity?

Methodological Answer:
The 4-fluoro group activates the pyrimidine ring for NAS at the 2- and 4-positions due to its strong electron-withdrawing effect. Key observations:

  • Reactivity hierarchy : 4-F > 2-F > 6-OCH3 in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance NAS rates by stabilizing transition states .
  • Competing hydrolysis : Fluorine substitution at 4-position reduces hydrolytic degradation compared to chloro analogs under neutral conditions (t1/2 > 24 hrs at pH 7) .

Advanced Question: What strategies enable selective functionalization of this compound for SAR studies?

Methodological Answer:

  • Palladium catalysis : Buchwald-Hartwig amination at 2-position using Pd(OAc)2/Xantphos achieves >80% yield with aryl amines .
  • Directed ortho-metalation : LDA-mediated lithiation at 5-position for introducing alkyl/aryl groups .
  • Protection-deprotection : Temporary silylation of the methoxy group prevents unwanted side reactions during fluorination .

Advanced Question: How do computational methods (e.g., DFT) predict electronic effects of substituents?

Methodological Answer:

  • HOMO-LUMO analysis : Fluorine lowers LUMO energy (-1.8 eV), enhancing electrophilicity for NAS .
  • Charge distribution : NBO analysis reveals fluorine’s electron-withdrawing effect increases positive charge at C-2 (Mulliken charge: +0.32) .
  • Transition state modeling : MD simulations identify steric clashes in cross-coupling reactions, guiding ligand selection (e.g., bulky SPhos improves yield) .

Advanced Question: What crystallographic insights explain solid-state stability of derivatives?

Methodological Answer:

  • Hydrogen bonding : N–H⋯O/S interactions (e.g., dimer formation via N4–H4⋯O5) enhance crystal packing .
  • Pi-stacking : Aromatic rings (pyrimidine and phenyl) align with interplanar distances of 3.8–4.0 Å, stabilizing polymorphs .
  • Torsional angles : Methoxy groups adopt near-planar conformations (dihedral angle <5°), minimizing steric strain .

Advanced Question: What in vitro assays evaluate biological activity of derivatives?

Methodological Answer:

  • Antimicrobial testing : Broth microdilution (MIC ≤8 µg/mL against C. albicans) .
  • Kinase inhibition : Fluorescence polarization assays (IC50 values for EGFR inhibition <50 nM) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC50 = 2.1 µM in HeLa) .

Advanced Question: How is hydrolytic stability assessed under physiological conditions?

Methodological Answer:

  • pH-dependent studies : Incubate compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC.
    • Key finding : Stability >90% at pH 7.4 after 48 hrs; rapid hydrolysis at pH <2 (t1/2 = 3 hrs) .
  • Activation energy : Arrhenius plots (Ea = 45 kJ/mol) predict shelf-life under storage conditions .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HF) .
  • Waste disposal : Segregate halogenated waste for incineration by licensed facilities .

Advanced Question: How do isotopic labeling (e.g., 13C, 19F) aid in metabolic studies?

Methodological Answer:

  • 19F NMR tracking : Monitors metabolite formation in liver microsomes (e.g., defluorinated products) .
  • Stable isotope dilution : LC-MS with 13C-labeled internal standards quantifies urinary excretion (recovery >85%) .

Properties

IUPAC Name

4-fluoro-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTUHMFGXGFDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Fluoro-6-methoxypyrimidine
4-Fluoro-6-methoxypyrimidine
4-Fluoro-6-methoxypyrimidine
4-Fluoro-6-methoxypyrimidine
4-Fluoro-6-methoxypyrimidine
4-Fluoro-6-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.